(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine
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Overview
Description
(1S,5S,7S)-2-Oxabicyclo[320]heptan-7-amine is a bicyclic compound featuring a unique structure with an oxygen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a furan derivative reacts with an appropriate dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size and oxygen placement.
8-Oxabicyclo[3.2.1]octane: Features a larger ring system and different chemical properties
Uniqueness
(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine is unique due to its specific ring structure and the presence of an amine group, which allows for diverse chemical modifications and applications. Its bicyclic framework provides rigidity and stability, making it a valuable scaffold in synthetic chemistry and drug design.
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,5S,7S)-2-oxabicyclo[3.2.0]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2/t4-,5+,6+/m1/s1 |
InChI Key |
VFBPTGRGJXUIOF-SRQIZXRXSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@H]1C[C@@H]2N |
Canonical SMILES |
C1COC2C1CC2N |
Origin of Product |
United States |
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